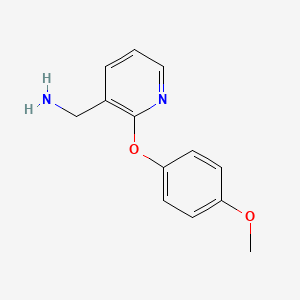

(2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methoxyphenoxy)pyridin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-11-4-6-12(7-5-11)17-13-10(9-14)3-2-8-15-13/h2-8H,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPNSJBLHFHLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Pyridine Based Chemical Scaffolds for Drug Discovery

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and natural products. enpress-publisher.comnih.govnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a key component in over 7,000 drug molecules of medicinal importance. nih.gov Its inclusion in drug design is often attributed to its ability to enhance pharmacological activity, improve solubility, and address issues related to metabolic stability and protein binding. nih.gov

Pyridine derivatives are integral to numerous therapeutic agents with diverse applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The versatility of the pyridine scaffold allows for extensive functionalization, enabling the creation of large compound libraries for screening against various biological targets. nih.gov The structural unit of substituted pyridines is found in many widely occurring compounds, including vitamins, coenzymes, and alkaloids. lifechemicals.com

Significance of Methoxyphenoxy and Methanamine Moieties in Bioactive Compounds

The methoxyphenoxy and methanamine moieties are significant functional groups in many bioactive compounds, each contributing unique properties that can enhance the therapeutic potential of a molecule.

Methoxyphenoxy Moiety: The methoxy (B1213986) group is a common substituent in natural products and their derivatives used in medicine. nih.gov It is also intentionally incorporated into modern drug molecules to leverage its beneficial effects on ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net The presence of a methoxy group can influence a compound's electronic properties and enhance its biological activity. researchgate.net For instance, a 3-methoxyphenoxy substituent has been shown to increase potency in certain compounds. acs.org

Methanamine Moiety: The methanamine group, a primary aliphatic amine, is another crucial functional group in drug design. drugbank.com Amines are vital for metabolic processes, and their inclusion in drug candidates can enhance polarity and facilitate interactions with biological targets like proteins and enzymes. drugdiscoverytrends.com The propargylamine (B41283) moiety, a related structure, is found in various compounds with applications in neurodegenerative disorders and cancer treatment. tandfonline.com

Rationale for Comprehensive Academic Investigation

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process allows for the logical design of a synthetic route. For this compound, two primary disconnection points are considered, leading to distinct synthetic strategies.

The first key disconnection is at the C-O ether bond, separating the pyridine and phenoxy moieties. This suggests a coupling reaction between a functionalized pyridine and a phenol (B47542) derivative. The second critical disconnection is at the C-C bond between the pyridine ring and the aminomethyl group, pointing towards the introduction of the aminomethyl functionality onto a pre-formed 2-phenoxypyridine (B1581987) core.

These disconnections lead to the identification of key synthons and their corresponding synthetic equivalents, as outlined in the table below.

| Disconnection | Synthon 1 | Synthetic Equivalent 1 | Synthon 2 | Synthetic Equivalent 2 |

| C(pyridine)-O | 2-Halopyridine-3-carbonitrile | 2-chloro-3-cyanopyridine | 4-Methoxyphenoxide | 4-Methoxyphenol (B1676288) |

| C(pyridine)-CH2NH2 | 2-(4-Methoxyphenoxy)pyridin-3-yl cation | 2-(4-Methoxyphenoxy)-3-halopyridine | Aminomethyl anion | Cyanide followed by reduction |

Approaches to Pyridine Ring Functionalization and Amination

The pyridine core is a common motif in pharmaceuticals, and its functionalization is a well-explored area of organic chemistry. nih.gov

Strategies for Installation of the Pyridine-3-yl-methanamine Moiety

The introduction of the methanamine group at the 3-position of the pyridine ring can be achieved through several methods. A common strategy involves the reduction of a nitrile group. This approach typically starts with a pyridine derivative bearing a cyano group at the desired position. For instance, 2-chloronicotinonitrile can serve as a starting material. The nitrile group can then be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another approach involves the direct amination of a pre-functionalized pyridine. However, achieving regioselectivity can be challenging.

Regioselective Synthesis of Pyridine Derivatives

The synthesis of specifically substituted pyridines is crucial for building complex molecules. Regioselectivity in pyridine synthesis can be controlled by the choice of starting materials and reaction conditions. rsc.orgeurekaselect.com For the target molecule, a 2,3-disubstituted pyridine is required. The Hantzsch pyridine synthesis, for example, allows for the construction of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. heighpubs.org

Modern cross-coupling reactions also offer powerful tools for the regioselective functionalization of pyridines. For instance, a pre-existing functional group on the pyridine ring can direct the introduction of other substituents to specific positions.

Formation of the Phenoxy Ether Linkage

The diaryl ether linkage is a key structural feature of the target molecule. Its formation can be accomplished through several established methods.

Copper-Catalyzed Coupling Reactions for Diaryl Ether Synthesis

The Ullmann condensation is a classic method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. tandfonline.comtandfonline.com This reaction has been significantly improved over the years, with the development of various ligands and milder reaction conditions. figshare.comnih.gov In the context of synthesizing this compound, a 2-halopyridine derivative would be coupled with 4-methoxyphenol in the presence of a copper catalyst and a base.

Recent advancements have also demonstrated the use of diaryliodonium salts in copper-catalyzed reactions to form diaryl ethers under mild conditions. rsc.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | Picolinic acid | K₃PO₄ | DMSO | 80 | Good to excellent |

| Cu(OAc)₂ | None | Pyridine/Triethylamine | Dichloromethane | Room Temperature | High |

| Copper(I) | Pyridine-functionalized silane | K₂CO₃ | DMF | 100 | Good |

Etherification Reactions Involving Phenols and Halopyridines

Nucleophilic aromatic substitution (SNAr) can also be employed to form the diaryl ether bond. In this case, a 2-halopyridine, activated by an electron-withdrawing group, reacts with the phenoxide ion. The pyridine ring's nitrogen atom inherently makes the 2- and 4-positions electron-deficient and thus susceptible to nucleophilic attack. The reaction of 2-chloropyridine (B119429) derivatives with phenols in the presence of a base is a common strategy. google.comgoogle.comfrontiersin.org

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful alternative for the synthesis of aryl ethers, offering high efficiency and functional group tolerance. scirp.org

Synthetic Routes to Key Intermediates Bearing Methoxyphenoxy or Pyridine-Methanamine Components

The synthesis of this compound relies on the strategic construction of key intermediates. These precursors typically consist of either a pyridine ring functionalized with a 4-methoxyphenoxy group or a pyridine-3-yl-methanamine scaffold. The methodologies to access these intermediates are diverse, often employing metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Methoxyphenoxy-Pyridine Intermediates:

A primary strategy for forging the C-O ether bond between the pyridine and phenoxy moieties involves the coupling of a suitably functionalized pyridine with 4-methoxyphenol. Palladium-catalyzed coupling reactions are particularly efficient for this transformation, allowing for the synthesis of various pyridine ether derivatives. researchgate.net For instance, the reaction of a 2-halopyridine, such as 2-chloropyridine or 2-bromopyridine, with an alcohol or phenol is a versatile method. researchgate.net

Another approach involves aryne chemistry, where an aryne intermediate is generated in situ. This highly reactive species can then react with a pyridin-2(1H)-one derivative to form the corresponding 2-phenoxypyridine. nih.gov For example, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) can serve as an aryne precursor in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov

Nucleophilic aromatic substitution (SNAr) provides a classical route, particularly when the pyridine ring is activated by electron-withdrawing groups. In the synthesis of related compounds like rosiglitazone, an SNAr reaction between 2-chloropyridine and an alcohol is a key step. beilstein-journals.org This principle can be applied to the reaction between a 2-halopyridine-3-carbonitrile and 4-methoxyphenol, where the cyano group at the 3-position activates the 2-position towards nucleophilic attack.

A representative scheme for synthesizing a key methoxyphenoxy-pyridine intermediate is the Suzuki-Miyaura cross-coupling. This reaction can be used to couple a boronic acid with a halide. For example, ethyl 2-chloropyridine-3-carboxylate can be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate to yield ethyl 2-(4-methoxyphenyl)pyridine-3-carboxylate. researchgate.net While this forms a C-C bond, similar palladium-catalyzed C-O coupling strategies are prevalent for creating the desired ether linkage.

Pyridine-Methanamine Intermediates:

The synthesis of the pyridine-methanamine portion of the target molecule often starts from a pyridine derivative bearing a functional group at the 3-position that can be converted into an aminomethyl group. Common precursors include pyridine-3-carbonitrile, pyridine-3-carboxaldehyde, or pyridine-3-carboxylic acid derivatives.

One of the most direct methods is the reduction of a pyridine-3-carbonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the corresponding pyridin-3-yl)methanamine.

Alternatively, reductive amination of a pyridine-3-carboxaldehyde can be employed. This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an ammonia (B1221849) source, followed by reduction with a hydride reagent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). google.com A patent describing the synthesis of pyridin-2-yl-methylamine analogues utilizes a reductive amination between a cyanohydrin and a primary amine in the presence of sodium cyanoborohydride, highlighting the utility of this reaction class. google.com

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

Optimizing reaction conditions is critical for maximizing yields and purity in the academic-scale synthesis of this compound and its precursors. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

Catalyst and Ligand Selection: For palladium-catalyzed C-O cross-coupling reactions to form the phenoxy-pyridine ether linkage, the choice of both the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., RuPhos, XPhos) is crucial. nih.gov The ligand influences the stability and reactivity of the catalytic species, and screening different ligands is a common optimization strategy. For instance, in related amination reactions on chloropyridines, the RuPhos ligand has proven effective. nih.gov

Base and Solvent Effects: The selection of a suitable base and solvent system is interdependent and can significantly impact reaction efficiency. In the synthesis of 4-phenoxyquinazoline (B3048288) derivatives via aryne chemistry, a screen of fluoride sources (the "base" that initiates aryne formation) and solvents revealed that cesium fluoride (CsF) in acetonitrile (B52724) provided the highest yield. nih.gov

The following table illustrates the optimization of conditions for a related phenoxylation reaction using aryne chemistry.

| Entry | Fluoride Source (Equiv.) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | TBAF (3.0) | CH₃CN | 45 | nih.gov |

| 2 | TBAT (3.0) | CH₃CN | 38 | nih.gov |

| 3 | CsF (3.0) | DCM | 65 | nih.gov |

| 4 | CsF (3.0) | Toluene | 58 | nih.gov |

| 5 | CsF (3.0) | CH₃CN | 89 | nih.gov |

Temperature and Reaction Time: Temperature plays a vital role in reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Therefore, finding the optimal temperature is a balance between reaction time and selectivity. In the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, the use of magnesium oxide nanoparticles as a catalyst was found to significantly reduce the required reaction time from 5 hours to less than one hour, demonstrating the impact of catalysis on reaction efficiency. frontiersin.org

Reagent Stoichiometry: The molar ratio of reactants is another key parameter to optimize. In a synthesis of pyridine-2-yl substituted ureas, researchers varied the equivalents of dimethylcyanamide (B106446) to determine the optimal amount for achieving nearly full conversion of the starting pyridine N-oxide. researchgate.net They found that 1.5 equivalents was the ideal amount, as using more did not significantly improve the outcome and was less atom-economical. researchgate.net

The table below shows the effect of varying reagent equivalents on product conversion.

| Entry | Dimethylcyanamide (Equiv.) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|

| 1 | 10.0 | 3 | 100 | researchgate.net |

| 2 | 1.0 | 3 | 82 | researchgate.net |

| 3 | 1.5 | 3 | 98 | researchgate.net |

| 4 | 2.0 | 3 | 98 | researchgate.net |

Through systematic variation of these parameters, synthetic routes can be refined to provide reliable and high-yielding access to this compound and its analogues for further academic investigation.

Spectroscopic Analysis of this compound Remains Undisclosed in Public Scientific Literature

A comprehensive search of public scientific databases, research articles, and chemical repositories has revealed a significant lack of published experimental data on the spectroscopic characterization of the chemical compound this compound. While the synthesis and use of structurally related compounds are documented, specific details regarding its analysis through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are not available in the reviewed literature.

The structural elucidation and confirmation of a novel or synthesized compound heavily rely on these analytical methods. NMR spectroscopy is fundamental for determining the carbon-hydrogen framework, HRMS provides the precise molecular mass and elemental composition, IR spectroscopy identifies the functional groups present, and UV-Vis spectroscopy offers insights into the electronic transitions within the molecule.

Although general principles of these techniques can be applied to predict the expected spectral characteristics of this compound, the absence of experimentally acquired and peer-reviewed data prevents a detailed and accurate discussion as requested. The synthesis of a related precursor, 2-(4-Methoxyphenoxy)-3-nitropyridine, has been described, but the subsequent steps to yield the target aminomethane and its full characterization are not publicly documented. nih.gov

Consequently, the creation of an in-depth article with specific data tables and detailed research findings on the spectroscopic characterization of this compound is not feasible at this time. Such an article would require access to proprietary research data or the future publication of these findings in scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state molecular geometry by finding the lowest energy conformation of the molecule. This process, known as geometry optimization, allows for the determination of key structural parameters. For this compound, a DFT calculation would provide precise values for bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule.

Table 1: Hypothetical Geometric Parameters of this compound Calculated by DFT

| Parameter | Atom Involvement | Predicted Value |

| Bond Length | C(pyridine)-O(ether) | 1.36 Å |

| Bond Length | O(ether)-C(phenyl) | 1.38 Å |

| Bond Length | C(pyridine)-C(methanamine) | 1.51 Å |

| Bond Angle | C-O-C (ether linkage) | 118.5° |

| Bond Angle | O-C(pyridine)-C | 120.2° |

| Dihedral Angle | C(pyridine)-O-C(phenyl)-C | 45.0° |

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

These reactivity descriptors can be readily calculated using quantum chemical methods and provide valuable insights into the potential chemical behavior of this compound.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

Note: The data in this table is for illustrative purposes and represents typical outputs from quantum chemical calculations.

Molecular Docking Simulations for Putative Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can provide a detailed picture of the interactions between a ligand and a protein at the atomic level. These simulations place the ligand into the binding site of a protein and evaluate the energetic favorability of various binding poses. The analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. For this compound, docking studies could be used to identify potential biological targets and to understand the structural basis for its activity.

A key output of molecular docking is a scoring function that estimates the binding affinity between the ligand and the protein. This score, often expressed in units of energy (e.g., kcal/mol), allows for the ranking of different compounds against a particular target or the ranking of different binding poses for a single compound. A more negative score generally indicates a more favorable binding interaction. This information is invaluable for prioritizing compounds for further experimental testing.

Table 3: Hypothetical Molecular Docking Results for this compound against a Putative Protein Kinase Target

| Parameter | Predicted Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

| Electrostatic Interactions | 1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Cheminformatics and Virtual Screening Methodologies

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. It plays a crucial role in modern drug discovery and development. Virtual screening is a key cheminformatics technique that involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

Ligand-Based Pharmacophore Modeling for Analogue Design

No studies detailing ligand-based pharmacophore modeling for the design of analogues of this compound have been identified. This type of study would involve the analysis of a set of known active molecules with structural similarity to the target compound to identify common chemical features essential for biological activity.

Structure-Based Virtual Screening Approaches for Target Identification

There is no available research on the use of structure-based virtual screening to identify biological targets for this compound. This approach would require docking the compound into the binding sites of various macromolecular targets to predict potential interactions and biological functions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Complex Stability

No molecular dynamics simulation studies have been published for this compound. Such simulations would provide insights into the compound's conformational flexibility and the stability of its potential complexes with biological receptors over time.

Biological Evaluation and Preclinical Pharmacology of 2 4 Methoxyphenoxy Pyridin 3 Yl Methanamine and Analogues

Preclinical Efficacy Studies in Relevant Animal Models (Non-Human)

The therapeutic potential of pyridine (B92270) analogues has been assessed in various non-human animal models, providing insights into their in vivo effects.

Evaluation of Antidepressant-like Effects in Rodent Behavioral Assays

The antidepressant potential of pyridine derivatives has been explored using established rodent behavioral models that are sensitive to clinically effective antidepressant drugs.

One such study investigated N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21), a novel serotonin (B10506) 5-HT₃ receptor antagonist. nih.gov In mouse models, acute administration of QCF-21 significantly reduced immobility time in both the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are primary screening tools for antidepressant-like activity. nih.gov These effects were observed without significant changes in baseline locomotion, indicating a specific antidepressant-like profile rather than general stimulant activity. nih.gov Furthermore, in a chronic model of depression using olfactory bulbectomized rats, sub-chronic treatment with a similar analogue significantly attenuated the induced behavioral abnormalities. researchgate.net Mechanistic studies showed that these compounds could potentiate the effects of 5-hydroxytryptophan (B29612) (a serotonin precursor) and reverse reserpine-induced hypothermia, suggesting that their antidepressant-like effects are mediated by an increase in neurotransmitter concentrations. nih.govresearchgate.net

| Compound | Animal Model | Behavioral Assay | Key Finding | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21) | Mouse | Forced Swim Test (FST) | Significant reduction in immobility time | nih.gov |

| N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21) | Mouse | Tail Suspension Test (TST) | Significant reduction in immobility time | nih.gov |

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a) | Rat | Olfactory Bulbectomy | Attenuation of behavioral anomalies | researchgate.net |

Assessment in Animal Models of Cancer or Inflammatory Diseases

The in vivo efficacy of pyridine analogues has also been evaluated in animal models of cancer. A tricyclic quinazolinone analogue of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide was assessed in a C57BL/6 mouse melanoma B16F10 xenograft model. nih.gov This compound demonstrated strong in vivo antitumor and antivascular activities at a dose of 5 mg/kg without observable toxicity. nih.gov Its mechanism of action involved the inhibition of tubulin polymerization, leading to a blockage of the cell cycle in the G2/M phase and disruption of microtubule formation. nih.gov

In the context of inflammatory diseases, derivatives of 2-(furan-2-yl)-4-(phenoxy)quinoline were synthesized and evaluated for their anti-inflammatory properties. nih.gov While specific in vivo animal model data was not detailed, these compounds showed potent in vitro inhibition of inflammatory markers such as β-glucuronidase, lysozyme (B549824) release, and TNF-alpha formation. nih.gov For instance, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was found to be a potent inhibitor of TNF-alpha formation with an IC₅₀ value of 2.3 μM. nih.gov

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling)

Understanding the ADME properties of a compound is critical in early drug discovery to predict its pharmacokinetic behavior in vivo.

Membrane Permeability Studies (e.g., PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro model used to predict the passive, transcellular permeability of drug candidates. sigmaaldrich.comevotec.com The assay measures the ability of a compound to diffuse from a donor compartment through an artificial lipid-infused membrane into an acceptor compartment. sigmaaldrich.com This method is valuable for ranking compounds based solely on their passive permeability, avoiding the complexities of active transport systems. evotec.com

The permeability (Pe) of a compound in the PAMPA model is influenced by its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, as well as the composition of the artificial membrane. nih.govnih.gov Different lipid compositions can be used to mimic various physiological barriers. Studies have shown that for compounds with appreciable permeability, the lipid composition can modulate transport through effects on membrane fluidity and potential ion-pairing. nih.gov The PAMPA assay can be conducted at various pH levels, which is particularly useful for predicting the absorption of oral drug candidates across the gastrointestinal tract, where pH varies significantly. evotec.com

For a compound like (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine, a PAMPA study would provide crucial data on its potential for passive absorption. The results, typically reported as a permeability coefficient (e.g., in cm/s), would help classify it as having low, medium, or high permeability, thereby informing its suitability for further development, particularly for oral administration. sigmaaldrich.comevotec.com

Metabolic Stability Assessments in Microsomal Systems

A comprehensive search of scientific literature and databases did not yield specific data regarding the metabolic stability of this compound or its direct analogues in microsomal systems. Therefore, it is not possible to provide detailed research findings or data tables on their half-life (t½) or intrinsic clearance (CLint) from in vitro microsomal assays.

Metabolic stability assays using liver microsomes are a standard in vitro method in drug discovery to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in these subcellular fractions. wuxiapptec.comnih.gov Such studies are crucial for predicting the in vivo hepatic clearance of a drug candidate. nuvisan.com The general procedure involves incubating the test compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. researchgate.netnih.gov The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to determine its metabolic rate. wuxiapptec.com From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated, which help in ranking compounds and predicting their in vivo pharmacokinetic profiles. nuvisan.com

While the principles of these assays are well-established, the absence of published data for this compound means that its metabolic fate in the liver remains uncharacterized in the public domain. Future preclinical studies would be required to determine its stability against phase I metabolic enzymes and to identify potential metabolic liabilities.

Structure Activity Relationship Sar Studies of 2 4 Methoxyphenoxy Pyridin 3 Yl Methanamine Derivatives

Impact of Substitutions on the Pyridine (B92270) Core and its Regiochemistry

The pyridine core of (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine serves as a critical scaffold, and its substitution pattern significantly influences the compound's biological profile. The relative positioning of the substituents on this heterocyclic ring, known as regiochemistry, is a key determinant of activity.

Studies on related 2-phenoxypyridine (B1581987) derivatives have demonstrated that the placement of the aminomethyl group at the 3-position is often crucial for optimal interactions with target proteins. Shifting this group to other positions on the pyridine ring can lead to a dramatic loss of potency, suggesting a specific spatial arrangement is required for effective binding.

Furthermore, the introduction of various substituents onto the pyridine ring can modulate activity. For instance, in a series of 4-phenoxypyridine derivatives, the addition of electron-withdrawing groups, particularly halogens, on the terminal phenyl rings was found to be beneficial for improving antitumor activities. nih.gov This suggests that altering the electronic properties of the pyridine core can enhance the compound's therapeutic efficacy. Conversely, the introduction of bulky substituents can lead to steric hindrance, potentially disrupting the optimal binding conformation and reducing activity. The precise impact of such substitutions is highly dependent on the specific biological target and the nature of the binding pocket.

Role of the Methoxyphenoxy Moiety, Including Positional Isomerism and Analogues

SAR analyses of aniline derivatives have shown that a methoxy (B1213986) group at the ortho position can lead to potent inhibition of certain kinases. mdpi.com Shifting the methoxy group to the meta or para position can result in a significant decrease in activity. mdpi.com This highlights the sensitivity of the biological target to the spatial location of this hydrogen bond acceptor. In the parent compound, the methoxy group is situated at the 4-position (para) of the phenoxy ring. Altering this to the 2- (ortho) or 3- (meta) position would likely have a profound impact on the molecule's interaction with its target, potentially by altering the orientation of the phenoxy ring within the binding site.

Replacing the methoxy group with other substituents, creating analogues of the methoxyphenoxy moiety, can also provide valuable SAR insights. For example, substituting the methoxy group with a hydroxyl group could introduce a hydrogen bond donor, which may be favorable or unfavorable depending on the target's characteristics. The introduction of bulkier alkoxy groups or electron-withdrawing groups like halogens on the phenoxy ring would further probe the steric and electronic requirements of the binding pocket.

Influence of Modifications to the Methanamine Group on Target Affinity and Selectivity

The methanamine group, a primary amine attached to a methylene bridge, is a common feature in bioactive molecules, often involved in crucial hydrogen bonding interactions or salt bridge formation with acidic residues in the target protein. Modifications to this group can significantly impact both the affinity and selectivity of the compound.

Altering the nature of the amine can have a profound effect. For instance, conversion of the primary amine to a secondary or tertiary amine by adding alkyl groups would increase its steric bulk and basicity. This could either enhance or diminish activity depending on the size and nature of the binding pocket. In some cases, incorporating the amine into a cyclic structure, such as a piperidine or pyrrolidine ring, can constrain its conformation and lead to improved binding affinity and selectivity.

The length of the linker connecting the amine to the pyridine ring is also a critical parameter. Extending or shortening the methylene bridge would alter the distance between the key pharmacophoric features and could disrupt the optimal binding geometry.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To further refine the understanding of the SAR and to predict the activity of novel derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or descriptors.

For derivatives of this compound, a 2D-QSAR study could establish a mathematical relationship between the biological activity and various molecular descriptors. imist.ma These descriptors can be electronic (e.g., Hammett constants), hydrophobic (e.g., logP), or steric (e.g., molar refractivity). A statistically significant QSAR model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

For a more detailed and three-dimensional understanding, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed. These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models provide a powerful tool for the rational design and optimization of novel this compound derivatives with enhanced therapeutic potential.

Future Directions in Research on 2 4 Methoxyphenoxy Pyridin 3 Yl Methanamine

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Future research will likely prioritize the identification of new biological targets for (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine to understand its full therapeutic potential. A key area of investigation will be its activity as a selective noradrenaline reuptake inhibitor (NRI), as similar phenoxypyridine derivatives have shown promise in this area. nih.gov Comprehensive screening against a wide range of receptors, enzymes, and ion channels will be essential to uncover any previously unknown mechanisms of action.

Researchers may also explore its potential as a negative allosteric modulator (NAM) of metabotropic glutamate receptor 5 (mGluR5), a target implicated in neurological disorders. nih.govresearchgate.net Additionally, its structural similarity to compounds with anti-mycobacterial properties suggests that it could be investigated as a potential inhibitor of mycobacterial ATP synthase. semanticscholar.org The exploration of its effects on kinases and tubulin polymerization could also reveal novel anticancer applications, as related imidazole and benzimidazole derivatives have shown activity in these areas. mdpi.com

Table 1: Potential Biological Targets for this compound

| Potential Target | Therapeutic Area | Rationale |

|---|---|---|

| Noradrenaline Transporter | Depression, ADHD | Structural similarity to known selective NRIs. nih.gov |

| mGluR5 | Neurological Disorders | Potential as a negative allosteric modulator. nih.govresearchgate.net |

| Mycobacterial ATP Synthase | Tuberculosis | Structural alerts for anti-mycobacterial activity. semanticscholar.org |

| Kinases | Cancer | Common target for pyridine-containing compounds. mdpi.com |

| Tubulin | Cancer | Potential to inhibit polymerization based on related scaffolds. mdpi.com |

Advanced Preclinical Characterization and Lead Optimization Strategies

A crucial future direction will be the comprehensive preclinical characterization of this compound to assess its drug-like properties. This will involve detailed structure-activity relationship (SAR) studies to understand how modifications to its chemical structure affect its potency and selectivity. nih.govresearchgate.net The primary goal of these studies will be to balance pharmacological potency with favorable physicochemical and pharmacokinetic properties. nih.govresearchgate.net

Lead optimization strategies will focus on improving metabolic stability, aqueous solubility, and oral bioavailability, while minimizing any potential off-target effects. nih.gov For instance, researchers may introduce specific substituents to the pyridine (B92270) or phenoxy rings to enhance these properties, drawing on findings from related compound series. nih.gov Time-dependent cytochrome P450 inhibition assays will also be critical to identify and mitigate any potential drug-drug interactions. nih.gov

Development of Innovative and Sustainable Synthetic Methodologies for Analogue Libraries

The development of efficient and sustainable synthetic routes will be essential for producing a diverse library of analogues for further testing. Future research in this area will likely focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to facilitate the rapid assembly of new derivatives. nih.gov The use of chemoselective approaches will be important to control the introduction of different functional groups at specific positions on the pyridine ring. nih.gov

In addition to established methods, researchers may explore novel catalytic systems, such as magnesium oxide nanoparticles, to improve reaction efficiency and reduce environmental impact. frontiersin.org The development of one-pot or flow chemistry processes could also streamline the synthesis of analogue libraries, making the drug discovery process more time- and cost-effective.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Biological Prediction

ML models can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel analogues, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comcrimsonpublishers.com Furthermore, generative AI models can design entirely new molecules with optimized properties, expanding the chemical space for drug discovery. crimsonpublishers.com The use of AI in analyzing complex biological data will also aid in identifying potential synergistic drug combinations and personalizing treatment strategies. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (2-(4-Methoxyphenoxy)pyridin-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-aminomethylpyridine derivatives with 4-methoxyphenol under catalytic conditions (e.g., Pd or Cu catalysts). Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometry of substituents to enhance yield. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is typical. Reaction progress is monitored using TLC or HPLC .

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., methoxyphenoxy protons at δ 6.8–7.2 ppm, pyridine ring protons at δ 8.0–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for : 230.1056 g/mol).

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1250 cm (C-O-C ether linkage) confirm functional groups .

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer : Based on GHS classifications for analogous amines:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite).

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the 4-methoxyphenoxy substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-donating methoxy group increases electron density on the pyridine ring, enhancing nucleophilic reactivity at the 3-position. Computational studies (DFT at B3LYP/6-31G* level) show reduced LUMO energy (-1.8 eV vs. unsubstituted analogs), favoring electrophilic interactions. Substituent effects are quantified via Hammett constants () .

Q. What strategies are used to analyze conflicting crystallographic data for this compound?

- Methodological Answer : Contradictions in crystal packing or hydrogen bonding can arise from polymorphism. Use SHELX software for refinement:

- SHELXL : Refine against high-resolution (<1.0 Å) X-ray data.

- Validation : Check R-factor convergence (<5%) and electron density maps for disordered regions.

- Cross-Validation : Compare with PDB entries (e.g., 3C5) for analogous structures .

Q. How is the compound evaluated for biological activity, and what assays resolve discrepancies in cytotoxicity data?

- Methodological Answer :

- In Vitro Assays : MTT assays (IC values in HeLa or A549 cells) assess cytotoxicity. Conflicting results may arise from assay conditions (e.g., serum concentration, incubation time).

- Target Binding : SPR or ITC quantifies binding affinity to receptors (e.g., GPCRs).

- Mechanistic Studies : Western blotting or qPCR identifies downstream pathways (e.g., apoptosis markers like caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.